Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate
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Overview
Description
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C9H11F3O3 and a molecular weight of 224.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate typically involves the esterification of 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: 2-hydroxy-6-(trifluoromethyl)cyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate largely depends on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-6-(trifluoromethyl)cyclohexanecarboxylate: Known for its unique trifluoromethyl group.
Methyl 2-oxo-6-(difluoromethyl)cyclohexanecarboxylate: Similar structure but with a difluoromethyl group.
Methyl 2-oxo-6-(chloromethyl)cyclohexanecarboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C9H11F3O3 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h5,7H,2-4H2,1H3 |
InChI Key |
NVFGRFZMCKXDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCC1=O)C(F)(F)F |
Origin of Product |
United States |
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